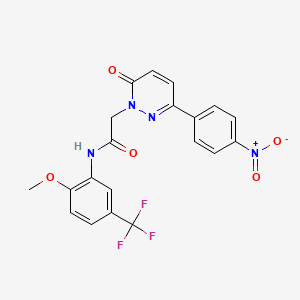
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4O5 and its molecular weight is 448.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H15F3N4O, with a molecular weight of 448.4 g/mol. The structure features a trifluoromethyl group, a methoxy group, and a nitrophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3N4O |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 922907-51-5 |
Biological Activity Overview
Research has indicated that compounds with similar structural features may exhibit various biological activities, including:
- MAO-B Inhibition : Some studies have shown that related compounds can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, structural modifications can significantly enhance MAO-B inhibitory activity, suggesting that the trifluoromethyl and methoxy groups may play crucial roles in binding affinity and enzyme inhibition .
- Anticonvulsant Activity : The presence of the pyridazine ring in similar compounds has been linked to anticonvulsant properties. Research indicates that derivatives of pyridazine can protect against seizures in animal models, which may also extend to our compound through structural analogies .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes (e.g., MAO-B), leading to competitive inhibition. This interaction is often characterized by structure-activity relationship (SAR) studies that identify key substituents affecting potency .
- Neuroprotective Effects : By inhibiting MAO-B, the compound could potentially reduce oxidative stress and neuroinflammation, contributing to neuroprotection in models of neurodegeneration.
- Anticonvulsant Mechanism : Similar compounds have shown effectiveness in modulating neurotransmitter systems involved in seizure activity, possibly through GABAergic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities related to this class of compounds:
- A study on MAO-B inhibitors demonstrated that modifications at the para position of phenyl rings significantly enhanced inhibitory potency, with some compounds achieving IC50 values as low as 0.0051 µM . This suggests that our compound may possess similar or enhanced efficacy due to its unique substituents.
- Research on related pyridazine derivatives indicated promising anticonvulsant effects in animal models, highlighting the importance of structural features like trifluoromethyl substitutions for enhancing pharmacological profiles .
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5/c1-32-17-8-4-13(20(21,22)23)10-16(17)24-18(28)11-26-19(29)9-7-15(25-26)12-2-5-14(6-3-12)27(30)31/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYECBQHMJRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














